

Application Note and Protocol for the Extraction of Sisapronil from Adipose Tissue

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Introduction

Sisapronil is a phenylpyrazole ectoparasiticide used in cattle. Due to its lipophilic nature, it tends to accumulate in adipose tissue. This document provides a detailed protocol for the extraction and quantification of **sisapronil** from bovine adipose tissue using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The parent **sisapronil** compound is the marker residue for monitoring in edible tissues.[1] This method is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.

Quantitative Method Performance

The following table summarizes the performance characteristics of the analytical method for the determination of **sisapronil** in bovine fat.[1]



Parameter	Value
Limit of Detection (LOD)	0.3 μg/kg
Limit of Quantification (LOQ)	5 μg/kg
Intra-day Mean Accuracy (% Recovery)	97.0 - 110%
Inter-day Mean Accuracy (% Recovery)	103 - 105%
Intra-day Precision (% Coefficient of Variation)	1.1 - 14.9%
Inter-day Precision (% Coefficient of Variation)	3.4 - 9.3%

Experimental Protocol

This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry method.[1]

- 1. Materials and Reagents
- Sisapronil analytical standard
- Acetonitrile (CH3CN), HPLC grade
- Water (H2O), HPLC grade
- Trifluoroacetic acid (TFA)
- Formic acid
- · Ammonium acetate
- Bovine adipose tissue (control and samples)
- Homogenizer
- Centrifuge
- HPLC vials



2. Preparation of Extraction Solvent

Prepare a solution of 1% trifluoroacetic acid in a 9:1 (v/v) mixture of acetonitrile and water.

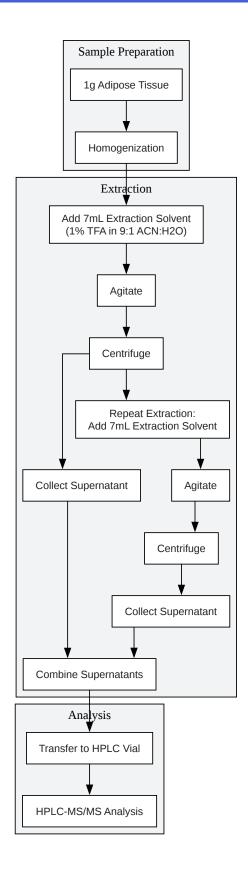
- 3. Sample Preparation and Homogenization
- Weigh 1 g of adipose tissue into a suitable centrifuge tube.
- Due to the nature of adipose tissue, homogenization can be challenging.[1] Ensure the sample is thoroughly minced or processed to facilitate efficient extraction.
- 4. Extraction Procedure
- Add 7 mL of the extraction solvent (1% trifluoroacetic acid in 9:1 CH3CN:H2O) to the 1 g tissue sample.
- Agitate the sample vigorously.
- Centrifuge the sample to separate the supernatant from the tissue pellet.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process on the tissue pellet with another 7 mL of the extraction solvent.
- Combine the supernatants from both extractions.
- Transfer an aliquot of the combined supernatant into an HPLC vial for analysis. No further purification steps are required.[1]
- 5. HPLC-MS/MS Analysis
- Analytical Column: A suitable C18 column for reverse-phase chromatography.
- Mobile Phase A: 0.027% formic acid in 2 mM ammonium acetate (v/v).[1]
- Mobile Phase B: Acetonitrile.[1]
- Injection Volume: As appropriate for the instrument.



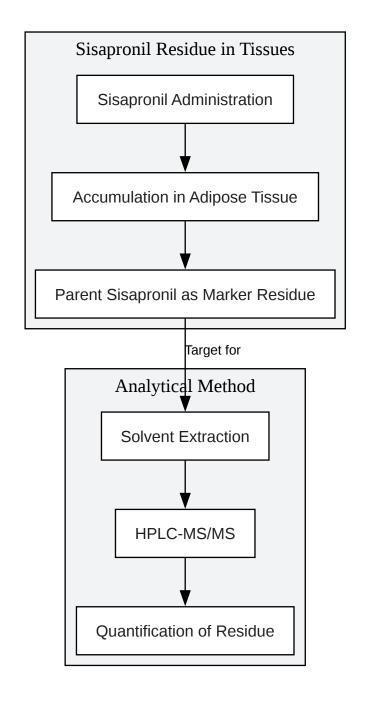
 Mass Spectrometry: A tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for the detection and quantification of sisapronil.

Visualizations









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References

- 1. fao.org [fao.org]
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